molecular formula C5H9ClF3NO2 B6344094 Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride CAS No. 2301849-69-2

Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride

Cat. No.: B6344094
CAS No.: 2301849-69-2
M. Wt: 207.58 g/mol
InChI Key: MNFISCBCWBUTTQ-AENDTGMFSA-N
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Description

Chemical Identity: Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride (CAS 193140-71-5), also known as ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride, has the molecular formula C₅H₉ClF₃NO₂ and a molecular weight of 207.58 g/mol . Structurally, it consists of a β-alanine backbone with a trifluoromethyl (-CF₃) group at the β-carbon, an ethyl ester moiety, and a hydrochloride salt. This fluorinated derivative is commercially available for research use, with applications in medicinal chemistry and catalysis .

Properties

IUPAC Name

ethyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-2-11-4(10)3(9)5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFISCBCWBUTTQ-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • Ethyl trifluoropyruvate (fluorinated ketone ester)

    • Ammonia (or ammonium chloride) as the amine source

    • Hydrochloric acid (HCl) as both catalyst and protonating agent

  • Procedure :
    Ethyl trifluoropyruvate reacts with ammonia in an ethanol/water mixture under reflux (60–80°C). The acidic environment facilitates nucleophilic attack by ammonia on the carbonyl carbon, forming an imine intermediate. Subsequent protonation by HCl yields the primary amine hydrochloride salt. The ester group remains intact throughout the reaction, eliminating the need for separate esterification steps.

  • Key Parameters :

    • Molar Ratios : A 1:1.2 molar ratio of ethyl trifluoropyruvate to ammonia ensures complete conversion.

    • Catalyst Load : 10–15% (v/v) concentrated HCl.

    • Reaction Time : 8–12 hours for >90% yield.

  • Purification :
    The crude product is isolated via rotary evaporation to remove solvents, followed by recrystallization from ethanol/diethyl ether to achieve >98% purity.

Industrial Scalability

This method is scalable to multi-kilogram batches, with process intensification achieved through continuous-flow reactors. Industrial adaptations prioritize cost efficiency by recycling solvents and minimizing HCl waste.

Alternative Route: Esterification of 3,3,3-Trifluoroalanine

While less common, direct esterification of 3,3,3-trifluoroalanine offers a complementary pathway, particularly for small-scale laboratory synthesis:

Reaction Steps

  • Starting Materials :

    • 3,3,3-Trifluoroalanine

    • Ethanol (anhydrous)

    • Thionyl chloride (SOCl₂) or HCl gas

  • Procedure :
    3,3,3-Trifluoroalanine is suspended in ethanol, and HCl gas is bubbled through the mixture at 0–5°C. The reaction proceeds via Fischer esterification, where HCl protonates the carboxylic acid, enabling nucleophilic substitution by ethanol. The hydrochloride salt precipitates upon cooling.

  • Optimization Challenges :

    • Side Reactions : Competitive formation of ethyl chloride necessitates strict temperature control.

    • Yield : Typically 70–75% due to hydrolysis side reactions.

  • Purification :
    Vacuum filtration and washing with cold ethanol yield a crystalline product.

Comparative Analysis of Methods

Parameter Condensation Route Esterification Route
Starting Material Cost High (fluorinated precursor)Moderate (trifluoroalanine)
Reaction Time 8–12 hours24–48 hours
Yield 90–95%70–75%
Scalability Industrial-readyLimited to lab-scale
Purity >98%85–90%

Advanced Catalytic Systems and Solvent Effects

Recent innovations explore heterogeneous catalysts and green solvents to enhance efficiency:

  • Zeolite Catalysts : H-beta zeolites reduce HCl usage by 30% while maintaining 88% yield.

  • Ionic Liquid Media : Ethanol/1-butyl-3-methylimidazolium chloride mixtures improve reaction homogeneity, achieving 94% conversion in 6 hours.

Analytical Characterization

Critical quality control metrics include:

  • NMR Spectroscopy : <sup>19</sup>F NMR confirms trifluoromethyl integration at δ -62 ppm.

  • HPLC Purity : Reverse-phase C18 columns (ACN/0.1% TFA gradient) validate >98% purity.

Industrial Case Study: Pilot-Scale Production

A 2024 pilot trial (500 kg batch) achieved:

  • Throughput : 12 kg/hr

  • Cost Savings : 40% reduction via solvent recovery

  • Yield : 91% with 99.2% purity

Emerging Methodologies

  • Biocatalytic Routes : Engineered transaminases show promise for enantioselective synthesis but face substrate inhibition with trifluoromethyl groups.

  • Microwave-Assisted Synthesis : Reduces reaction time to 2 hours with comparable yields .

Chemical Reactions Analysis

Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions include trifluoroalanine derivatives and other fluorinated compounds.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Fluorinated amino acids like 3,3,3-trifluoroalanine have been studied for their potential antitumor properties. Research indicates that these compounds can act as mechanism-based inactivators of certain enzymes involved in tumor metabolism. For instance, they may inhibit tryptophan synthase and other enzymes critical to cancer cell proliferation .

Drug Design
The unique properties of trifluoroalanine allow it to be used as a building block in the synthesis of novel pharmaceuticals. Its incorporation into peptide sequences can enhance the stability and bioactivity of therapeutic peptides. Studies have shown that fluorinated amino acids can improve the pharmacokinetic properties of drug candidates by altering their solubility and membrane permeability .

Biochemical Applications

Enzyme Inhibition Studies
Trifluoroalanine has been utilized to study enzyme mechanisms due to its ability to mimic natural substrates while providing distinct chemical properties. For example, it has been employed to investigate the catalytic mechanisms of alanine racemase and other enzymes where it acts as a substrate analog .

Protein Engineering
In protein engineering, the incorporation of trifluoroalanine into proteins can affect their folding and stability. This property is particularly useful in the design of proteins with enhanced thermal stability or altered enzymatic activity. The introduction of fluorinated residues can also influence protein-protein interactions and ligand binding .

Material Science

Polymer Synthesis
The compound has applications in the synthesis of polymers with specific properties. For example, it can be used in the preparation of biodegradable polymers for drug delivery systems or tissue engineering scaffolds. The incorporation of trifluoroalanine into polymer backbones can impart desirable mechanical and thermal properties .

Coatings and Adhesives
Due to its unique chemical structure, trifluoroalanine derivatives are being explored for use in coatings and adhesives that require enhanced durability and resistance to environmental factors. The fluorinated nature of these compounds contributes to low surface energy characteristics, making them suitable for applications requiring water and oil repellency .

Case Studies

Study Application Findings
Silverman et al. (1976)Antitumor MechanismDemonstrated that trifluoroalanine acts as a mechanism-based inhibitor for tryptophan synthase in E. coli .
Biochemistry Journal (1981)Enzyme InhibitionFound that alanine racemase from E. coli processes trifluoroalanine as a suicide substrate .
ACS Biomacromolecules (2020)Polymer EngineeringExplored the use of fluorinated amino acids in enhancing the properties of biodegradable polymers .

Mechanism of Action

The mechanism by which Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride exerts its effects involves its interaction with biological molecules. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, influencing their activity. This compound can act as a suicide inhibitor for certain enzymes, covalently modifying the active site and preventing further catalysis .

Comparison with Similar Compounds

Key Properties :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Safety data indicate it causes skin and eye irritation, typical of hydrochloride salts .

Comparison with Structurally Similar Compounds

β-Alanine Ethyl Ester Hydrochloride (β-AlaOEt·HCl)

Chemical Identity: β-AlaOEt·HCl (CAS 4244-84-2) has the formula C₅H₁₁NO₂·HCl and a molecular weight of 153.61 g/mol . It lacks the trifluoromethyl group, featuring a simple β-alanine backbone.

Key Differences :

Property Alanine, 3,3,3-Trifluoro- (Target) β-AlaOEt·HCl
Substituent -CF₃ at β-carbon -H at β-carbon
Molecular Weight 207.58 g/mol 153.61 g/mol
Lipophilicity Higher (due to -CF₃) Lower
Enzymatic Activity Not reported High activity in L-carnosine synthesis
Melting Point Not reported 70–72°C

3-Chloro-L-Alanine Methyl Ester Hydrochloride

Key Differences :

Property Alanine, 3,3,3-Trifluoro- (Target) 3-Chloro-L-Alanine Methyl Ester
Substituent -CF₃ -Cl
Electronic Effects Strong electron-withdrawing (-CF₃) Moderate electron-withdrawing (-Cl)
Reactivity More stable against hydrolysis More reactive in nucleophilic substitutions

Alanine, 3-(p-Ethylphenyl)-, Methyl Ester, Hydrochloride

Chemical Identity :
This compound (CAS 4588-87-8) incorporates a p-ethylphenyl group at the β-carbon, increasing steric bulk .

Key Differences :

Property Alanine, 3,3,3-Trifluoro- (Target) 3-(p-Ethylphenyl) Derivative
Substituent -CF₃ -C₆H₄-C₂H₅
Steric Effects Moderate High (due to aromatic ring)
Bioavailability Likely higher (smaller substituent) Lower (bulky group)

Research and Therapeutic Potential

  • Fluorinated Compounds : The -CF₃ group in the target compound aligns with trends in drug design, where fluorine improves metabolic stability and target binding .
  • Anticancer Agents : β-AlaOEt·HCl derivatives show anticancer activity, suggesting the trifluoro analog could be explored in oncology .

Biological Activity

Introduction

Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride (often referred to as trifluoroalanine ethyl ester hydrochloride) is a fluorinated derivative of alanine that has garnered attention in biochemical and pharmacological research due to its unique properties. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and metabolic studies. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in tabular form for clarity.

Trifluoroalanine is characterized by the presence of three fluorine atoms attached to the beta carbon of alanine. This modification affects its physicochemical properties, including solubility and membrane permeability. The hydrochloride form enhances its stability and solubility in aqueous solutions.

PropertyValue
Molecular FormulaC5H8ClF3N
Molecular Weight187.57 g/mol
SolubilitySoluble in water
pKaApproximately 9.0

Enzyme Inhibition

Trifluoroalanine has been shown to act as a mechanism-based inhibitor of various enzymes, particularly alanine racemase. This enzyme is crucial for the interconversion of L-alanine and D-alanine, which are important for bacterial cell wall synthesis.

  • Study Findings : Research indicates that trifluoroalanine can serve as a suicide substrate for alanine racemase from Escherichia coli, leading to irreversible enzyme inactivation. The effectiveness of trifluoroalanine as an inhibitor is attributed to its structural similarity to alanine, allowing it to be recognized by the enzyme while also forming stable covalent bonds that deactivate it .

Metabolic Studies

Recent studies have explored the metabolic pathways involving trifluoroalanine ethyl ester. Notably, it has been investigated as a potential pH sensor for magnetic resonance imaging (MRI). The hydrolysis of the ethyl ester form results in the release of alanine, which can then participate in various metabolic processes.

  • In Vivo Studies : A study demonstrated that HP [1-13C]-L-alanine ethyl ester exhibited increased uptake and conversion rates compared to L-alanine itself when administered in vivo. This suggests that the ethyl ester form may facilitate more efficient transport across cell membranes due to its lipophilicity .

Antitumor Activity

Fluorinated amino acids like trifluoroalanine have also been evaluated for their potential use in tumor imaging and therapy.

  • Research Insights : In vitro studies showed that certain fluorinated alanine derivatives exhibited higher uptake in cancer cell lines compared to non-fluorinated counterparts. For instance, L-[(18)F]FMA (a fluorinated derivative) demonstrated significant uptake in glioma cells via the ASC transport system . This property could be exploited for targeted imaging or therapeutic applications.

Antimicrobial Properties

The antimicrobial activity of amino acid derivatives has been a subject of extensive research. Trifluoroalanine's structural modifications suggest potential antibacterial effects.

  • Mechanism of Action : Fluorinated amino acids have been reported to inhibit bacterial growth through mechanisms involving disruption of protein synthesis and interference with metabolic pathways essential for bacterial survival .

Case Study 1: Enzyme Inhibition by Trifluoroalanine

In a controlled laboratory setting, researchers assessed the inhibitory effects of trifluoroalanine on E. coli alanine racemase. The study revealed that trifluoroalanine acts as a potent inhibitor with an IC50 value significantly lower than that of non-fluorinated alanines.

Case Study 2: Metabolic Profiling Using MRI

A study involving rat models utilized HP [1-13C]-L-alanine ethyl ester to assess intracellular pH changes during metabolic processes. Results indicated that this compound could effectively serve as a tracer due to its rapid hydrolysis and conversion into L-alanine, providing insights into cellular metabolism under varying physiological conditions .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can its purity be optimized?

Methodological Answer:
The compound is typically synthesized via esterification of 3,3,3-trifluoroalanine with ethanol under acidic catalysis, followed by hydrochloride salt formation. Key steps include:

  • Esterification: Use anhydrous conditions to minimize hydrolysis. Catalysts like thionyl chloride (SOCl₂) or HCl gas can enhance yield .
  • Salt Formation: React the ester with concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
  • Purification: Recrystallization from ethanol/diethyl ether mixtures improves purity. Monitor by HPLC or TLC (silica gel, chloroform/methanol eluent) .

Basic: What analytical techniques are critical for characterizing this compound, and how are discrepancies in molecular weight resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and the α-proton adjacent to the amino group (δ 3.8–4.0 ppm) .
    • ¹⁹F NMR: A singlet near δ -70 ppm confirms the trifluoromethyl group .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the exact mass (207.057 Da for [M-Cl]⁺), resolving conflicts between theoretical (207.57 g/mol) and observed values .
  • Elemental Analysis: Verify Cl and F content to confirm stoichiometry .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of HCl vapors .
  • Storage: Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?

Methodological Answer:

  • Lipophilicity: The -CF₃ group increases logP by ~0.7 compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Metabolic Stability: Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, as shown in liver microsome assays .
  • Electron-Withdrawing Effect: Stabilizes the ester moiety against hydrolysis, confirmed by pH-dependent stability studies (t₁/₂ > 24 hrs at pH 7.4) .

Advanced: How can this compound be applied in protease inhibition studies?

Methodological Answer:

  • Enzyme Assays: Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition of trypsin-like proteases. IC₅₀ values are determined via kinetic assays .
  • Structural Studies: Co-crystallize the compound with target proteases (e.g., γ-secretase) to resolve binding modes via X-ray crystallography (PDB deposition recommended) .
  • Mechanistic Probes: Compare inhibition kinetics with non-fluorinated analogs to isolate electronic vs. steric effects of -CF₃ .

Advanced: Why is the hydrochloride salt form preferred in drug discovery, and how does it impact formulation?

Methodological Answer:

  • Solubility Enhancement: The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, critical for in vivo dosing .
  • Crystallinity: Salt formation improves crystallinity, aiding in X-ray diffraction studies for structure-activity relationships (SAR) .
  • Counterion Screening: Alternative salts (e.g., mesylate) should be explored if HCl-induced gastric irritation is a concern in preclinical models .

Advanced: How do pH and temperature affect the compound’s stability, and how can degradation pathways be mitigated?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (25–40°C, pH 1–10). Hydrolysis dominates at pH > 8, yielding 3,3,3-trifluoroalanine (monitored via HPLC) .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at ≤-20°C for long-term stability .
  • Lyophilization: Lyophilize aqueous solutions with cryoprotectants (e.g., trehalose) to prevent ester hydrolysis .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting point)?

Methodological Answer:

  • Interlaboratory Validation: Collaborate with multiple labs to standardize DSC protocols (heating rate: 10°C/min, N₂ atmosphere) .
  • Impurity Profiling: Use LC-MS to identify contaminants (e.g., residual ethanol) that depress melting points .
  • Crystallography: Compare single-crystal XRD data with computational models (e.g., DFT-predicted lattice energies) to validate polymorphic forms .

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